Cas no 85248-37-9 (Tris(dimethylamino)sulfonium bifluoride)

85248-37-9 structure

商品名:Tris(dimethylamino)sulfonium bifluoride

CAS番号:85248-37-9

MF:

メガワット:

CID:4786748

Tris(dimethylamino)sulfonium bifluoride 化学的及び物理的性質

名前と識別子

-

- Tris(dimethylamino)sulfonium bifluoride

-

- インチ: 1S/C6H18N3S.F2H/c1-7(2)10(8(3)4)9(5)6;1-3-2/h1-6H3;/q+1;-1

- InChIKey: AAGYATYDYKANSY-UHFFFAOYSA-N

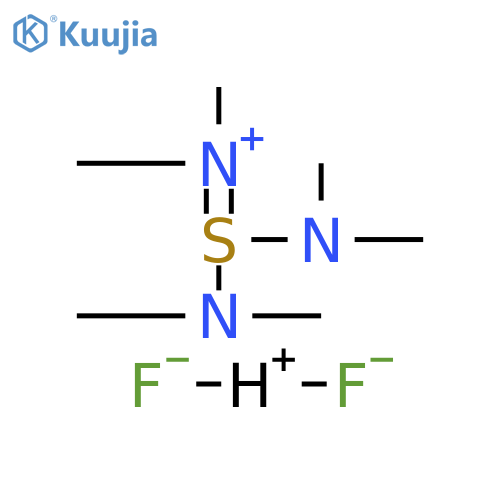

- ほほえんだ: [H+]([F-])[F-].S(=[N+](C)C)(N(C)C)N(C)C

Tris(dimethylamino)sulfonium bifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 901762-100MG |

Tris(dimethylamino)sulfonium bifluoride |

85248-37-9 | 100MG |

¥1382.78 | 2022-02-24 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | 901762-100mg |

85248-37-9 | 100mg |

¥1592.67 | 2023-09-15 |

Tris(dimethylamino)sulfonium bifluoride 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

85248-37-9 (Tris(dimethylamino)sulfonium bifluoride) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量